N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
説明
N1-(5-Chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a chloro-cyanophenyl group, a tetrahydroquinoline moiety, and a methylpiperazine substituent.
特性
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN6O2/c1-31-10-12-33(13-11-31)24(19-6-8-23-18(14-19)4-3-9-32(23)2)17-29-25(34)26(35)30-22-15-21(27)7-5-20(22)16-28/h5-8,14-15,24H,3-4,9-13,17H2,1-2H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDGXCKPERHVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C26H31ClN6O2
Molecular Weight: 495.02 g/mol
CAS Number: 922121-06-0
The compound features a chloro-substituted phenyl ring and a tetrahydroquinoline moiety, which are critical for its biological interactions.
Research indicates that N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibits activity against various biological targets. Its mechanism primarily involves modulation of specific receptors and enzymes:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation and pain pathways .
- Antioxidant Properties : The compound may also exhibit antioxidant activity, potentially reducing oxidative stress in cells. This is crucial for protecting against various diseases linked to oxidative damage .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Activity Implication |
|---|---|
| Chloro Group | Enhances lipophilicity and receptor binding affinity. |
| Tetrahydroquinoline Moiety | Contributes to neuroprotective effects and may enhance blood-brain barrier penetration. |
| Oxalamide Linkage | Influences stability and interaction with biological targets. |
The presence of the oxalamide group is particularly noteworthy as it can affect the compound's pharmacokinetic properties and overall efficacy.
In Vitro Studies
In vitro studies have demonstrated that N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can effectively inhibit COX-2 activity. A study involving various analogs showed that modifications in the piperazine ring significantly altered the inhibitory potency against COX enzymes .
In Vivo Studies
Animal model studies have indicated promising results in terms of anti-inflammatory effects. For instance, compounds similar to this oxalamide derivative were tested for their ability to reduce edema in carrageenan-induced paw edema models . The results suggested a dose-dependent reduction in inflammation markers.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Oxalamide Core
The oxalamide functional group is a common feature in medicinal chemistry due to its ability to engage in hydrogen bonding. Key analogues include:
Key Observations :
- The target compound’s tetrahydroquinoline and methylpiperazine groups differentiate it from analogues with thiazolo-pyridine or dichlorophenylpiperazine moieties. These structural variations likely alter target selectivity and pharmacokinetics.
- The 5-chloro-2-cyanophenyl group in the target compound may enhance membrane permeability compared to chloropyridinyl substituents in analogues .
Functional Comparisons Using Computational Models
Advanced computational methods highlight similarities beyond structural overlap:
- ChemGPS-NP Analysis: This tool maps compounds in multidimensional chemical space, considering hydrophobicity, polarity, and stereoelectronic properties. The target compound’s chloro-cyanophenyl group positions it closer to antimicrobial agents in ChemGPS-NP models, while its tetrahydroquinoline aligns with kinase inhibitors .
- Agglomerative Hierarchical Clustering : Unsupervised clustering based on molecular fingerprints groups the target compound with oxalamides and piperazine-containing molecules, suggesting shared antibacterial or CNS activity .
- Machine Learning Predictions: Models like XGBoost (RMSE: 9.091 K, R²: 0.928 ) predict the target’s solubility and melting point to be comparable to other oxalamides but with improved bioavailability due to its cyano group.
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound's activity is driven by three critical moieties:
- A 5-chloro-2-cyanophenyl group enhances electrophilic interactions with target proteins via halogen bonding and π-stacking .
- A 1-methyl-1,2,3,4-tetrahydroquinoline group contributes to lipophilicity and membrane permeability, facilitating cellular uptake .
- A 4-methylpiperazine group improves solubility and modulates interactions with charged residues in enzymatic binding pockets . Structural validation via NMR and X-ray crystallography (using SHELX software ) is essential to confirm stereochemical integrity.
Q. What synthetic routes are commonly employed for its preparation?
Synthesis typically involves:
- Step 1: Coupling of 5-chloro-2-cyanophenylamine with oxalyl chloride to form the oxalamide backbone .
- Step 2: Introduction of the tetrahydroquinoline and methylpiperazine moieties via nucleophilic substitution under inert conditions (e.g., dry THF, 0–5°C) .
- Step 3: Final purification using reverse-phase HPLC to achieve >95% purity . Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like over-alkylated intermediates.
Q. What in vitro assays are recommended to characterize its mechanism of action?
- Kinase inhibition assays (e.g., fluorescence polarization or TR-FRET) to quantify IC₅₀ values against targets like Aurora kinases .
- Cellular proliferation assays (e.g., MTT or ATP-luminescence) in cancer cell lines to assess cytotoxicity .
- Binding affinity studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target engagement .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Discrepancies often arise from poor pharmacokinetics (PK). Mitigation strategies include:
- Metabolic stability assays (e.g., liver microsome incubation) to identify vulnerable sites for structural optimization .
- Plasma protein binding studies (e.g., equilibrium dialysis) to assess free drug availability .
- Formulation adjustments (e.g., nanoemulsions or cyclodextrin complexes) to enhance bioavailability .
Q. How can contradictions in binding affinity data across assay formats be resolved?
- Orthogonal validation: Use SPR and ITC to cross-verify results from fluorescence-based assays, which may suffer from interference .
- Crystallographic analysis: Resolve binding modes via co-crystallization with target proteins (using SHELXD/SHELXE ).
- Buffer optimization: Test varying pH and ionic strengths to mimic physiological conditions .
Q. What strategies optimize the pharmacokinetic profile while maintaining target affinity?
- Substituent modification: Replace the methylpiperazine group with morpholine (improves metabolic stability) or introduce fluorine atoms (enhances membrane penetration) .
- Prodrug design: Mask polar groups (e.g., oxalamide) with ester linkages for gradual hydrolysis in vivo .
- PK/PD modeling: Integrate in vitro ADME data with in vivo efficacy to guide dose regimens .
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